
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNS. It is a derivative of thioxanthene, a tricyclic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a propylamine group and an isopropyl group attached to the thioxanthene core, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as diphenyl sulfide derivatives.
Introduction of Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the thioxanthene core.
Addition of Isopropyl Group: The isopropyl group is added through an alkylation reaction, where an isopropyl halide reacts with the intermediate compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride can be compared with other similar compounds, such as:
Thioxanthene Derivatives: Compounds like thiothixene and chlorprothixene share a similar thioxanthene core but differ in their substituents and pharmacological profiles.
Phenothiazine Derivatives: These compounds, such as chlorpromazine and fluphenazine, have a similar tricyclic structure but contain a sulfur atom in a different position.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thioxanthene and phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
Eigenschaften
CAS-Nummer |
94915-41-0 |
|---|---|
Molekularformel |
C19H24ClNS |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
N-propan-2-yl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-14(2)20-13-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,14-15,20H,7,10,13H2,1-2H3;1H |
InChI-Schlüssel |
QMQOKZNLRAUTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


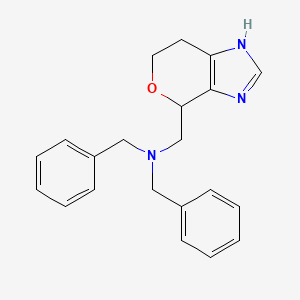
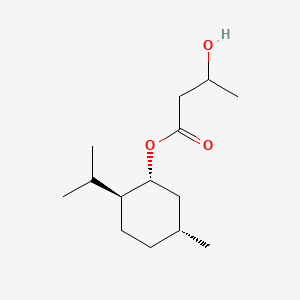


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
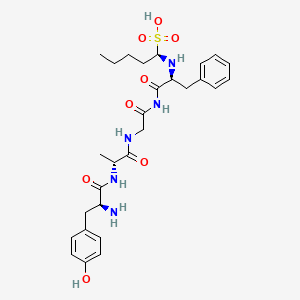
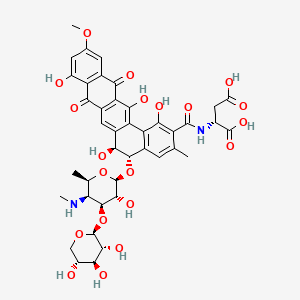
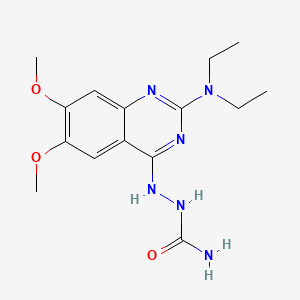
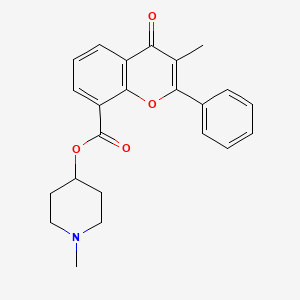
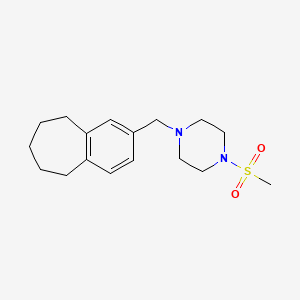
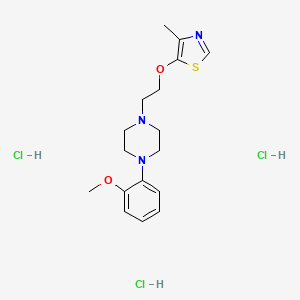


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
